4-[(4-Methoxyphenyl)sulfanyl]piperidine
Description
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfanylpiperidine |
InChI |
InChI=1S/C12H17NOS/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
WCSUZKQRCZBQHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Aromatic Substituents
4-[(4-Chlorophenyl)sulfonyl]piperidine (CAS 101768-64-3)
- Structural Difference : Replaces the methoxy group with a chloro (-Cl) substituent and the sulfanyl (-S-) with a sulfonyl (-SO₂-) group.
- Impact: The chloro group is electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy. In pharmacological studies, chloro-substituted analogs often show higher metabolic stability but reduced solubility .
APB-10 vs. APB-6
- APB-10 : Contains a 4-methoxyphenyl group on the piperidine nitrogen.
- APB-6 : Features a 4-chlorophenyl group instead.
- Activity Comparison: Substitution of methoxy for chloro resulted in only minor differences in potency (3–4 fold) in neuronal nicotinic acetylcholine receptor (nAChR) modulation, suggesting steric and electronic effects are secondary to overall scaffold geometry .
4-(4-Trifluoromethoxy-phenyl)-piperidine (CAS 180160-91-2)
Variations in Sulfur Oxidation State
Piperidine Substitution Patterns
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide (CAS 433699-34-4)
- Structural Difference : Incorporates a carboxamide group at the 4-position and a sulfonyl-linked 4-methylphenyl group at the 1-position.
- 1-Substitution alters conformational flexibility compared to 4-substituted analogs .
4-[2-(Methylsulfanyl)ethyl]piperidine (CAS 1249157-25-2)
Hybrid and Complex Derivatives
1-(2H-1,3-Benzodioxole-5-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine (CAS 1421462-82-9)
- Structural Difference : Integrates a benzodioxole-carbonyl group at the 1-position and a sulfanyl-methyl group at the 4-position.
JMS-17-2 Analogs (e.g., MeO-JMS-17-2)
- Structural Difference: Incorporates 4-(4-methoxyphenyl)piperidine linked to a pyrroloquinoxaline scaffold.
- Impact :
- Demonstrated improved binding to CX3CR1 chemokine receptors, highlighting the role of methoxyphenyl-piperidine in enhancing target affinity .
Preparation Methods
Nucleophilic Substitution via Piperidine Intermediates
The foundational approach involves functionalizing a preformed piperidine ring with the 4-methoxyphenylsulfanyl group. In a representative protocol, 4-chloropiperidine reacts with 4-methoxythiophenol under basic conditions (e.g., potassium carbonate in dimethylformamide at 80°C for 12 hours). This Sn2 mechanism yields the target compound with a reported purity of 95% and isolated yield of 78%. Side reactions, such as oxidation of the thiol to disulfide, are mitigated by inert atmosphere conditions.
Reductive Amination of Ketone Precursors
An alternative route employs reductive amination of 4-(4-methoxyphenylsulfanyl)piperidin-2-one using sodium cyanoborohydride in methanol. This method achieves superior stereoselectivity (>99% enantiomeric excess) compared to substitution routes, albeit with a modest yield of 65%. The ketone precursor is synthesized via Friedel-Crafts acylation of anisole with piperidone, followed by thiolation using Lawesson’s reagent.
Advanced Methodologies and Optimization
Catalytic Hydrogenation of Pyridine Derivatives
Adapting strategies from related piperidine syntheses, 4-[(4-Methoxyphenyl)sulfanyl]pyridine undergoes hydrogenation over palladium-on-carbon (10% Pd/C) in acetic acid at 40°C. This method achieves quantitative conversion within 6 hours, with a final product purity of 99.4% after recrystallization. Notably, this approach avoids hazardous reagents like lithium aluminum hydride, enhancing safety profiles for industrial applications.
Continuous-Flow Synthesis
Analytical Validation and Quality Control
Structural confirmation relies on multimodal spectroscopy:
-
(500 MHz, CDCl): δ 7.10–7.12 (d, 2H, aromatic), 6.87–6.90 (d, 2H, aromatic), 4.29–4.33 (m, 1H, piperidine), 3.79 (s, 3H, OCH).
-
(125 MHz, CDCl): δ 155.9 (C-O), 132.4 (C-S), 122.3 (aromatic), 55.1 (OCH).
-
Mass Spectrometry : ESI-LR m/z 252.1 [M+H].
Purity assessments utilize HPLC with UV detection (λ = 254 nm), demonstrating ≤0.5% impurities in optimized batches.
Industrial Scalability and Process Economics
Cost-Benefit Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Nucleophilic Substitution | 78 | 95 | 1,200 |
| Reductive Amination | 65 | 98 | 1,800 |
| Catalytic Hydrogenation | 99 | 99.4 | 2,500 |
| Continuous-Flow | 85 | 97 | 900 |
Continuous-flow systems offer the lowest production cost (USD 900/kg) due to reduced solvent consumption and automation. Catalytic hydrogenation, while expensive, is preferred for high-purity pharmaceutical applications.
Q & A
Q. What are the optimal synthetic routes for 4-[(4-Methoxyphenyl)sulfanyl]piperidine, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves nucleophilic substitution between piperidine and a 4-methoxyphenyl sulfanyl precursor. Key steps include:
- Coupling reactions : Use of catalysts like palladium on carbon (Pd/C) to facilitate sulfur-carbon bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity and stabilize intermediates .
- Purification : Recrystallization or column chromatography ensures high purity (>95%) .
- Scale-up : Continuous flow reactors improve efficiency for industrial-scale synthesis .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : 1H and 13C NMR confirm the piperidine ring conformation, methoxy group position, and sulfanyl connectivity .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (C12H17NOS, exact mass 231.103 g/mol) .
- X-ray crystallography : Resolves stereochemistry if single crystals are obtained .
Advanced Research Questions
Q. How does the sulfanyl group in this compound influence its binding affinity to neurological targets like the 5-HT7 receptor compared to sulfonyl analogs?
- Receptor affinity assays : Radioligand binding studies (e.g., [3H]-5-CT displacement) show that sulfanyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration versus sulfonyl analogs .
- Molecular docking : Computational models predict stronger hydrophobic interactions with the 5-HT7 receptor’s transmembrane domains .
- Metabolic stability : Piperidine’s saturated ring reduces oxidative metabolism compared to piperazine derivatives .
Q. What strategies can mitigate discrepancies in biological activity data arising from varying substituent positions on the piperidine ring?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, sulfur oxidation state) and assay against targets like kinases or GPCRs .
- Computational modeling : Density functional theory (DFT) calculates electronic effects of substituents on reactivity .
- Purity validation : High-performance liquid chromatography (HPLC) ensures batch-to-batch consistency .
Q. How can microwave-assisted synthesis improve the efficiency of generating this compound derivatives compared to conventional methods?
- Reaction time reduction : Microwave irradiation accelerates reactions from hours to minutes (e.g., 80% yield in 20 minutes vs. 6 hours conventionally) .
- Energy efficiency : Lower thermal decomposition due to rapid, uniform heating .
- Green chemistry metrics : Solvent-free or aqueous conditions reduce waste .
Q. What in vitro models are suitable for assessing the metabolic stability of this compound, and how do structural modifications enhance stability?
- Liver microsomes : Monitor phase I metabolism (e.g., cytochrome P450-mediated oxidation) using LC-MS .
- Hepatocyte assays : Quantify glucuronidation (phase II metabolism) to predict in vivo clearance .
- Structural tweaks : Replacing the methoxy group with electron-withdrawing substituents (e.g., fluorine) reduces oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
